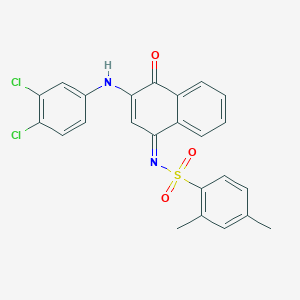
N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide, also known as BON, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BON is a sulfonamide derivative that has been synthesized through various methods, with each method having its own advantages and limitations. In
Wirkmechanismus
The mechanism of action of N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide is not fully understood, but it has been suggested that this compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in cancer cells and plays a role in tumor growth and survival. This compound has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target and context of its application. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the reduction of inflammation. In infectious disease research, this compound has been shown to inhibit the growth of bacteria and viruses, leading to the inhibition of infection.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that this compound has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent. Another advantage is that this compound has been shown to have a broad spectrum of activity against various targets, making it a potential candidate for the treatment of multiple diseases. One limitation is that the synthesis of this compound can be challenging and requires optimization of the reaction conditions. Another limitation is that the mechanism of action of this compound is not fully understood, which hinders its further development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide. One direction is to further elucidate the mechanism of action of this compound, which will provide insights into its therapeutic potential and facilitate its further development as a therapeutic agent. Another direction is to optimize the synthesis of this compound, which will improve the yield and purity of the compound and facilitate its further use in lab experiments. Another direction is to explore the potential of this compound as a combination therapy with other agents, which may enhance its therapeutic efficacy and reduce the risk of drug resistance. Overall, this compound has shown promise as a potential therapeutic agent, and further research is needed to fully realize its potential.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized through various methods, and has been studied for its potential therapeutic applications in cancer, inflammation, and infectious diseases. This compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways, and has been shown to have low toxicity and a broad spectrum of activity against various targets. However, the synthesis of this compound can be challenging, and the mechanism of action of this compound is not fully understood. Further research is needed to fully realize the potential of this compound as a therapeutic agent.
Synthesemethoden
The synthesis of N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has been achieved through various methods, including the reaction of 3-bromo-4-hydroxy-1-naphthoic acid with 4-isopropylbenzenesulfonyl chloride in the presence of a base, or the reaction of 3-bromo-4-hydroxy-1-naphthylamine with 4-isopropylbenzenesulfonyl chloride. The yield and purity of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields, such as cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In infectious disease research, this compound has been shown to inhibit the growth of bacteria and viruses.
Eigenschaften
Molekularformel |
C19H18BrNO3S |
|---|---|
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H18BrNO3S/c1-12(2)13-7-9-14(10-8-13)25(23,24)21-18-11-17(20)19(22)16-6-4-3-5-15(16)18/h3-12,21-22H,1-2H3 |
InChI-Schlüssel |
TUXDVSTYKGXLKB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Br |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B284940.png)

![N-(4-chlorobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide](/img/structure/B284945.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B284946.png)

![1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284949.png)
![1,3-bis[(2,4,5-trimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284950.png)
![4-tert-butyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B284956.png)

![N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide](/img/structure/B284958.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide](/img/structure/B284962.png)
![4-[{4-Nitrobenzoyl}(mesitylsulfonyl)amino]-1-naphthyl 4-nitrobenzoate](/img/structure/B284968.png)
![Methyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284969.png)

